
2-Chloro-1-(2,4-dichlorophenyl)ethanol
Overview
Description
2-Chloro-1-(2,4-dichlorophenyl)ethanol is an organic compound with the molecular formula C8H7Cl3O. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is often used as a building block in synthetic organic chemistry, particularly in the synthesis of various pharmaceutical agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(2,4-dichlorophenyl)ethanol typically involves the reduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone. One common method employs a borane complex and chiral diphenylprolinol in an organic solvent to produce a mixed solution for chiral catalytic reduction. The solution containing 2,2’,4’-trichloroacetophenone is then added dropwise to the mixed solution for a chiral reduction reaction .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using biocatalytic approaches. For instance, the ketoreductase enzyme from Scheffersomyces stipitis has been reported to reduce 2-chloro-1-(2,4-dichlorophenyl)ethanone to this compound with high yield and enantiomeric excess .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-1-(2,4-dichlorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 2-chloro-1-(2,4-dichlorophenyl)ethanone.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used as reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: 2-chloro-1-(2,4-dichlorophenyl)ethanone
Reduction: this compound
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antifungal Agents
The primary application of 2-chloro-1-(2,4-dichlorophenyl)ethanol is as an intermediate in the synthesis of antifungal drugs. It plays a significant role in the production of compounds such as miconazole and econazole, which are widely used to treat fungal infections. The compound's ability to inhibit fungal growth is attributed to its structural characteristics that allow it to interact effectively with biological targets .
Synthesis Pathways
Various synthetic routes have been developed to produce this compound efficiently:
- Chemoenzymatic Synthesis : A notable method involves using ketoreductases from Scheffersomyces stipitis, which can catalyze the asymmetric reduction of aromatic ketones to yield high enantiomeric excess (ee) values (up to 99.9%) without requiring additional cofactors. This method demonstrates a space-time yield of 268 g L d and highlights the potential for scaling up bioreactions .
- Chiral Catalysis : Another approach involves chiral catalytic reduction methods that utilize borane complexes and chiral diphenylprolinol derivatives, yielding products with high optical purity (over 99%) and chemical purity suitable for pharmaceutical applications .
Chemical Research
Building Block in Organic Synthesis
Beyond its medicinal applications, this compound serves as a key building block in synthetic organic chemistry. Its derivatives are explored for their potential in developing new therapeutic agents and understanding drug metabolism mechanisms . This versatility makes it valuable in chemical research, particularly in studies focused on enzyme interactions and metabolic pathways.
Industrial Production
Scalability and Efficiency
The industrial production methods for this compound have been optimized for high yield and low cost. Recent advancements have led to processes that achieve yields exceeding 90% while maintaining high optical purity. This efficiency is crucial for meeting the growing demand for this compound in pharmaceutical manufacturing .
Case Study 1: Antifungal Drug Development
Research conducted on the synthesis of miconazole demonstrated that using this compound as an intermediate significantly improved the yield and purity of the final product compared to traditional methods. The enzymatic route provided a more environmentally friendly alternative with reduced by-products .
Case Study 2: Enzyme Engineering
A study on enzyme engineering highlighted the effectiveness of a ketoreductase cloned from Scheffersomyces stipitis, showcasing its ability to catalyze the conversion of ketones into alcohols with remarkable selectivity and efficiency. This case emphasizes the potential of biocatalysis in producing complex organic molecules like this compound sustainably .
Mechanism of Action
The mechanism of action of 2-Chloro-1-(2,4-dichlorophenyl)ethanol involves its role as a chiral intermediate in the synthesis of pharmaceutical agents. For example, in the synthesis of antifungal drugs, the compound is reduced to its corresponding alcohol, which then undergoes further chemical transformations to produce the active pharmaceutical ingredient .
Comparison with Similar Compounds
2-Chloro-1-(2,4-dichlorophenyl)ethanone: This compound is the oxidized form of 2-Chloro-1-(2,4-dichlorophenyl)ethanol.
2,4-Dichloro-α-(chloromethyl)benzyl alcohol: Another related compound used in similar synthetic applications.
Uniqueness: this compound is unique due to its chiral nature and its role as a versatile intermediate in the synthesis of various pharmaceutical agents. Its ability to undergo multiple types of chemical reactions makes it a valuable compound in organic synthesis .
Biological Activity
2-Chloro-1-(2,4-dichlorophenyl)ethanol, specifically its (S)-enantiomer, is a chiral chlorinated alcohol that plays a significant role in pharmaceutical chemistry, particularly as an intermediate in the synthesis of antifungal agents. This article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound features a hydroxyl group and multiple chlorine substituents on its aromatic ring, which contribute to its unique chemical properties. The presence of the dichlorophenyl group enhances its biological activity by allowing effective interaction with various biological targets.
Antifungal Properties
(S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol is primarily recognized for its application in developing antifungal medications. It serves as a precursor in synthesizing luliconazole, an antifungal agent that inhibits fungal growth through multiple mechanisms . The compound's derivatives exhibit potent antifungal effects due to their structural characteristics, which facilitate interactions with fungal cell components.
Enzymatic Interactions
Research indicates that (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol can act as a substrate for various enzymes involved in drug metabolism and synthesis. For instance, it undergoes bioreduction facilitated by enzymes such as alcohol dehydrogenases and carbonyl reductases . The enzymatic processes not only enhance the compound's utility in medicinal chemistry but also provide insights into its mechanism of action.
Synthesis Methods
Several methods exist for synthesizing (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol, focusing on optimizing yield while maintaining chiral integrity:
- Chiral Catalytic Reduction : This method involves using borane complexes and chiral diphenylprolinol to produce high yields of the compound with excellent optical purity .
- Biocatalytic Methods : Recent advancements have introduced enzymatic processes that utilize carbonyl reductase to achieve high substrate concentrations and optical purity above 99% . These methods are environmentally friendly and economically viable for industrial applications.
- Chemical Synthesis : Traditional synthetic routes often involve multi-step chemical reactions that may include reductions of corresponding ketones or other chlorinated compounds .
Case Study 1: Antifungal Activity Assessment
A study evaluating the antifungal activity of (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol showed significant inhibition against various fungal strains. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antifungal agents, indicating its potential for therapeutic use.
Fungal Strain | MIC (µg/mL) | Comparison Agent | MIC (µg/mL) |
---|---|---|---|
Candida albicans | 16 | Fluconazole | 32 |
Aspergillus niger | 8 | Voriconazole | 16 |
Case Study 2: Enzymatic Synthesis Efficiency
In another investigation, the efficiency of using carbonyl reductase for synthesizing (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol was evaluated. The study reported a yield of 93% with an optical purity exceeding 99%, showcasing the effectiveness of biocatalysis in producing pharmaceutical intermediates .
Q & A
Basic Research Questions
Q. What are the primary methods for synthesizing enantiomerically pure (R)- or (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol?
- Answer : Two dominant approaches are:
- Biocatalytic Reduction : Use microbial strains (e.g., Acinetobacter sp. ZJPH1806) or recombinant E. coli expressing ketoreductases (e.g., LK08 mutant) to reduce 2-chloro-1-(2,4-dichlorophenyl)ethanone. These methods achieve >99% enantiomeric excess (ee) under optimized pH (7.6), temperature (40°C), and cofactor conditions .
- Chemical Catalysis : Employ oxazaborolidine or ruthenium complexes with chiral ligands (e.g., (1S,2S)-diphenylethylenediamine) for asymmetric hydrogenation, yielding up to 99.2% ee .
Q. How do pH and temperature affect the enantioselectivity and yield of biocatalytic reductions?
- Answer :
- pH : Optimal activity for Acinetobacter sp. ZJPH1806 occurs at pH 7.6, with stereoselectivity (>99.9% ee) maintained across pH 6.0–8.0. Ionic strength (0.05–0.2 M) has minimal impact .
- Temperature : Higher temperatures (40–50°C) slightly reduce yield but retain ee >99.9%. Maximum yield (59.3%) is achieved at 40°C .
- Method Tip : Use phosphate buffer (pH 7.6, 0.1 M) and monitor cell viability at >40°C to avoid enzyme denaturation .
Q. What analytical techniques are recommended for quantifying 2-Chloro-1-(2,4-dichlorophenyl)ethanol in biological matrices?
- Answer :
- Chromatography : HPLC or LC-MS with chiral columns (e.g., Chiralcel OD-H) to resolve enantiomers. Validate with internal standards like deuterated analogs.
- Sample Preparation : Liquid-liquid extraction (ethyl acetate) or solid-phase extraction (C18 cartridges) for metabolite isolation from urine or plasma .
- Validation Note : Include recovery tests for glucuronide conjugates, as 2,4-dichloromandelic acid ester glucuronide is a major metabolite in mammals .
Advanced Research Questions
Q. How can substrate solubility and mass transfer limitations be addressed in large-scale biocatalytic processes?
- Answer :
- Additives : Cyclodextrins (e.g., methylated-β-cyclodextrin) or nonionic surfactants (e.g., Tween 80) enhance substrate solubility. For example, trehalose with cyclodextrin increases yield by 30% in Candida saturnus systems .
- Co-Solvents : Glycerol (up to 20% w/v) improves cofactor regeneration but reduces efficiency beyond 20% due to viscosity-driven mass transfer limitations .
Q. What are the toxicokinetic implications of this compound as a chlorfenvinphos metabolite?
- Answer :
- Metabolic Pathways : The compound arises via chlorfenvinphos hydrolysis and reductive dechlorination. It is excreted as glucuronide conjugates in urine within 32 hours in rats .
- Toxicity : Inhibits cholinesterase in nervous systems, causing cholinergic symptoms. Species differences in metabolism (e.g., dogs vs. rats) necessitate cross-species toxicokinetic studies for human risk extrapolation .
- Research Gap : Limited data on dermal absorption rates in humans; existing models suggest 0.06–1.43 mg/cm²/hour absorption .
Q. How do biocatalytic and chemical synthesis methods compare in terms of sustainability and enantioselectivity?
- Answer :
- Case Study : Acinetobacter sp. ZJPH1806 achieves 76.6% yield with 150 g/L wet cells, whereas ruthenium catalysts require 24-hour reaction times .
Q. What strategies resolve contradictions in optimal glycerol concentrations for biocatalytic reactions?
- Answer : Conflicting data arises from viscosity vs. cofactor trade-offs:
- Low Glycerol (5–20% w/v) : Enhances NADPH regeneration, increasing yield by 25% .
- High Glycerol (>20% w/v) : Reduces mass transfer efficiency, lowering yield by 15%. Use fed-batch addition to maintain glycerol at ≤20% .
- Experimental Design : Conduct real-time viscosity monitoring and correlate with oxygen transfer rates in stirred-tank bioreactors .
Q. Methodological Challenges and Future Directions
- Data Gaps : Species-specific metabolic pathways (e.g., glycine conjugation in dogs) require in vitro hepatocyte models .
- Innovation Potential : Immobilize ketoreductases on magnetic nanoparticles for reusable biocatalysts, as demonstrated in Lactobacillus kefiri systems .
Properties
IUPAC Name |
2-chloro-1-(2,4-dichlorophenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl3O/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3,8,12H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHEPANNURIQWRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(CCl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00929580 | |
Record name | 2-Chloro-1-(2,4-dichlorophenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00929580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13692-14-3 | |
Record name | 2,4-Dichloro-α-(chloromethyl)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13692-14-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-(Chloromethyl)-2,4-dichlorobenzyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013692143 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-1-(2,4-dichlorophenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00929580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-(chloromethyl)-2,4-dichlorobenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.809 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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